No Publicly Available Information on CFL-120 Mechanism of Action
No Publicly Available Information on CFL-120 Mechanism of Action
As of November 2025, there is no publicly available scientific literature, clinical trial data, or regulatory information detailing the mechanism of action for a compound designated "CFL-120." Searches of scholarly databases, clinical trial registries, and pharmaceutical company pipelines have not yielded specific results for a drug or investigational compound with this identifier.
The term "CFL" may refer to a "Comprehensive Fragment Library," a tool used in early-stage drug discovery to screen for small molecule fragments that can bind to a biological target.[1][2] It is possible that "CFL-120" is an internal designation for a compound originating from such a library and has not yet been disclosed in public forums.
Given the absence of specific data, this guide will present a hypothetical case study for a compound, herein named CFL-120, to fulfill the user's request for a detailed technical guide. This case study is constructed to exemplify the expected format and content for a professional audience in pharmaceutical research and development.
Hypothetical Technical Guide: CFL-120, a Novel Covalent Inhibitor of Mutant EGFR
Topic: Mechanism of Action of CFL-120 Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While early-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, the emergence of resistance mutations, such as T790M, and challenges with off-target effects on wild-type (WT) EGFR, necessitate the development of more selective and durable therapies.
CFL-120 is a novel, orally bioavailable, irreversible small molecule inhibitor designed to selectively target common activating EGFR mutations (e.g., L858R, exon 19 deletions) as well as the T790M resistance mutation, while sparing WT-EGFR. Its mechanism of action is based on covalent modification of a key cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways that drive tumor proliferation and survival.
Core Mechanism of Action
CFL-120 acts as a targeted covalent inhibitor of mutant EGFR. The molecule is designed with a reactive electrophilic group (a vinyl sulfone) that forms a specific and irreversible covalent bond with the thiol group of Cysteine 797 (Cys797). This residue is strategically located in the ATP-binding pocket of the EGFR kinase domain.
The key steps of the mechanism are:
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Reversible Binding: CFL-120 initially binds non-covalently to the ATP-binding site of the EGFR kinase. Its chemical structure confers high affinity and selectivity for the mutated forms of the receptor over the wild-type form.
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Covalent Bond Formation: Following initial binding, the vinyl sulfone moiety is positioned in close proximity to Cys797. This allows for a Michael addition reaction to occur, forming a stable, irreversible covalent bond between CFL-120 and the receptor.
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Sustained Kinase Inhibition: By covalently occupying the ATP-binding site, CFL-120 permanently blocks ATP from binding, thereby preventing EGFR autophosphorylation and subsequent activation of downstream pro-survival signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.
This covalent mechanism provides a durable pharmacodynamic effect that can persist even after the circulating concentration of the drug has diminished. The selectivity for mutant EGFR is achieved by exploiting conformational changes in the kinase domain induced by the mutations, which improve access to the Cys797 residue compared to its conformation in WT-EGFR.
Quantitative Data Summary
The biochemical and cellular activity of CFL-120 was assessed using a panel of enzymatic and cell-based assays. The results are summarized below.
Table 1: Biochemical Potency of CFL-120 against EGFR Variants
| EGFR Variant | Assay Type | Endpoint | Value (nM) |
|---|---|---|---|
| L858R/T790M (Double Mutant) | Kinase Activity | IC₅₀ | 0.8 |
| Exon 19 Deletion/T790M | Kinase Activity | IC₅₀ | 1.1 |
| L858R (Single Mutant) | Kinase Activity | IC₅₀ | 5.2 |
| Wild-Type EGFR | Kinase Activity | IC₅₀ | 250.4 |
Table 2: Cellular Activity of CFL-120 in NSCLC Cell Lines
| Cell Line | EGFR Status | Assay Type | Endpoint | Value (nM) |
|---|---|---|---|---|
| NCI-H1975 | L858R/T790M | Proliferation | GI₅₀ | 7.5 |
| PC-9 | Exon 19 Del | Proliferation | GI₅₀ | 15.1 |
| A549 | Wild-Type | Proliferation | GI₅₀ | > 5,000 |
Experimental Protocols
4.1 EGFR Kinase Activity Assay (Time-Resolved FRET)
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Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CFL-120 against various EGFR kinase domains.
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Methodology:
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Recombinant human EGFR kinase domains (WT, L858R, L858R/T790M, Exon 19 Del/T790M) were expressed and purified.
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A 10-point, 3-fold serial dilution of CFL-120 was prepared in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
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The kinase reaction was initiated by adding ATP (at Km concentration) and a ULight™-labeled poly-GT peptide substrate to wells containing the respective EGFR enzyme and CFL-120 dilution.
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The mixture was incubated for 60 minutes at room temperature.
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The reaction was stopped by adding EDTA. A Europium-labeled anti-phosphotyrosine antibody (PT66) was added and incubated for 60 minutes to detect phosphorylated substrate.
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The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was measured on an EnVision plate reader. Data were normalized to controls and the IC₅₀ values were calculated using a four-parameter logistic fit.
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4.2 Cell Proliferation Assay (CellTiter-Glo®)
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Objective: To determine the half-maximal growth inhibition (GI₅₀) of CFL-120 on NSCLC cell lines with different EGFR mutational statuses.
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Methodology:
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NCI-H1975, PC-9, and A549 cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
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Cells were treated with a 10-point serial dilution of CFL-120 or DMSO vehicle control and incubated for 72 hours at 37°C in a 5% CO₂ incubator.
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After incubation, the plates were equilibrated to room temperature, and CellTiter-Glo® Reagent was added to each well to lyse the cells and measure ATP content, which is proportional to the number of viable cells.
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Luminescence was recorded using a plate reader.
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GI₅₀ values were calculated by fitting the dose-response data to a nonlinear regression model.
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Visualizations: Pathways and Workflows
Caption: EGFR signaling pathway inhibited by CFL-120.
Caption: Preclinical screening cascade for CFL-120.
